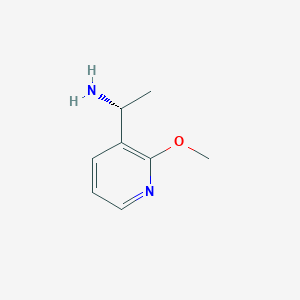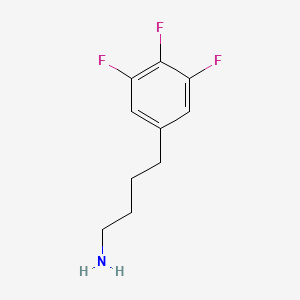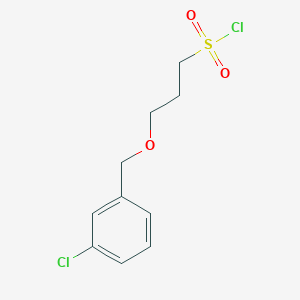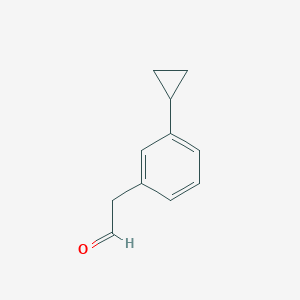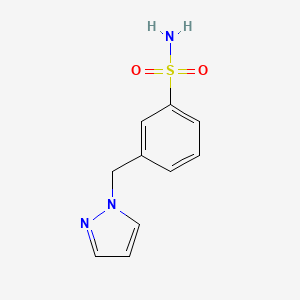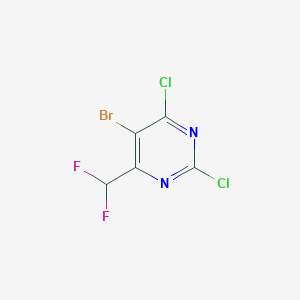
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine typically involves halogenation reactions. One common method is the halogenation of pyrimidine derivatives using reagents like bromine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. These methods may include the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicine, it is used in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities, such as antiviral and anticancer agents.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. The presence of halogen atoms enhances the biological activity of these compounds, making them effective against a wide range of pests and weeds.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, altering their activity. The halogen atoms and difluoromethyl group can enhance the binding affinity and specificity of the compound for its target.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-5-bromopyrimidine: Lacks the difluoromethyl group, making it less versatile in certain applications.
2,4-Dichloro-6-(difluoromethyl)pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.
Uniqueness: The presence of both bromine and difluoromethyl groups in 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine makes it unique. These groups enhance its reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5HBrCl2F2N2 |
|---|---|
Poids moléculaire |
277.88 g/mol |
Nom IUPAC |
5-bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrCl2F2N2/c6-1-2(4(9)10)11-5(8)12-3(1)7/h4H |
Clé InChI |
RIEVHMIWNIXIAM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1Cl)Cl)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


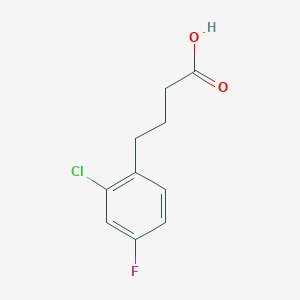
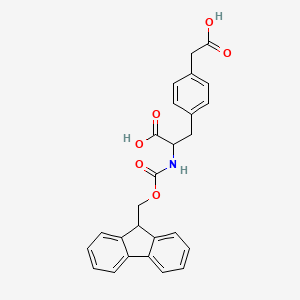


![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
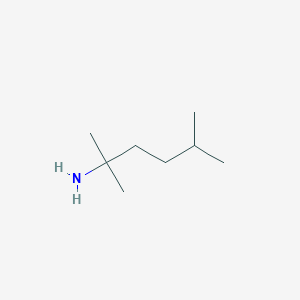
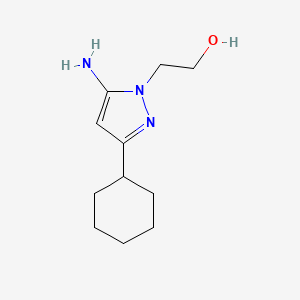
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
